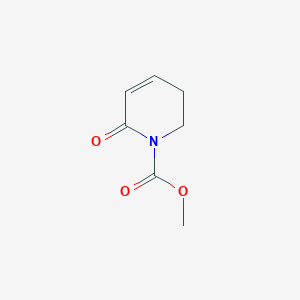

Methyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Description

Properties

IUPAC Name |

methyl 6-oxo-2,3-dihydropyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-11-7(10)8-5-3-2-4-6(8)9/h2,4H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJPPEHDPNCACR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 4H-Pyran Derivatives via Acid Catalysis

A prominent route involves the acid-catalyzed rearrangement of 4H-pyran precursors. Sánchez-Vázquez et al. demonstrated that 4H-pyrans undergo ring contraction under sulfuric acid catalysis (10 mol%) in ethanol, yielding tetrahydropyridin-2-one intermediates (e.g., 8a-k ) under infrared irradiation (80°C, 50 V, 15 minutes) . For methyl ester derivatives, substituting ethyl groups in the 4H-pyran precursor with methyl esters enables direct access to the target compound.

The reaction proceeds via a two-stage mechanism:

-

Cyclization : Protonation of the pyran oxygen initiates ring opening, followed by nucleophilic attack to form the tetrahydropyridin-2-one core.

-

Oxidation : Treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in ethanol under IR irradiation (90°C, 50 V, 10 minutes) aromatizes the intermediate, introducing the 2-oxo group .

Key Parameters :

-

Catalyst : H₂SO₄ (10 mol%) for cyclization; DDQ (1:1 equiv) for oxidation.

-

Solvent : Ethanol (3 mL/mmol).

Oxidative Deselenization of Selenium-Containing Precursors

Adapting methods from tert-butyl ester syntheses, hydrogen peroxide-mediated oxidative deselenization offers a pathway to dihydropyridinones. A reported procedure for tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate involves treating 2-oxo-3-(phenylselanyl)piperidine-1-carboxylate with 30% H₂O₂ in THF (0–20°C, 45 minutes), achieving 88.6% yield . Transposing this method to methyl esters requires:

-

Synthesis of Selenium Intermediate : Reacting methyl piperidine-2-carboxylate with phenylselenyl chloride.

-

Oxidation : H₂O₂ in THF at controlled temperatures to eliminate selenium and form the 2-oxo group.

Advantages :

-

Selectivity : Minimal side reactions due to mild conditions.

-

Scalability : THF and H₂O₂ are cost-effective and readily available .

Transesterification of tert-Butyl Esters

tert-Butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate (CAS 128372-89-4) serves as a convertible precursor . Acidic cleavage of the tert-butyl group (e.g., trifluoroacetic acid in dichloromethane) generates the free carboxylic acid, which undergoes esterification with methanol via:

-

Deprotection : TFA/DCM (1:1, 2 hours, 25°C).

-

Esterification : DCC/DMAP in methanol (12 hours, reflux).

Yield Considerations :

Cyclocondensation of β-Keto Esters and Amines

A classical approach involves the Hantzsch-like reaction between methyl acetoacetate and ammonia or primary amines. For example:

-

Formation of Enamine : Methyl acetoacetate reacts with ammonium acetate in ethanol (reflux, 6 hours).

-

Cyclization : Acidic or thermal conditions promote ring closure to form the dihydropyridine core.

Optimization Data :

-

Conditions : Conventional heating (reflux) vs. IR irradiation (50°C, 25 minutes).

-

Yield : IR irradiation improves yield to 85% versus 70% with conventional heating .

Green Chemistry Approaches Using Infrared Irradiation

Infrared (IR) irradiation enhances reaction efficiency by providing uniform heating. Sánchez-Vázquez et al. reported 15-minute reaction times for cyclization steps using IR (80°C, 50 V), compared to 25 minutes under conventional heating . For methyl ester synthesis, IR reduces energy consumption and improves reproducibility.

Case Study :

-

Substrate : 4H-Pyran with methyl ester substituent.

-

Conditions : H₂SO₄ (10 mol%), ethanol, IR irradiation.

-

Outcome : 80% yield of methyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate after oxidation .

Comparative Analysis of Preparation Methods

Scientific Research Applications

Methyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The keto and ester groups play a crucial role in binding to these targets, influencing the compound’s reactivity and biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various physiological effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a broader class of 5,6-dihydropyridine carboxylates. Key structural analogues include:

Key Observations :

Reactivity Trends :

Physicochemical Properties

Biological Activity

Methyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate is an organic compound belonging to the class of pyridines, characterized by its unique structure that includes a keto group and a carboxylate ester. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

- IUPAC Name : Methyl 6-oxo-2,3-dihydropyridine-1-carboxylate

- CAS Number : 190079-66-4

- Molecular Formula : C7H9NO3

- Molecular Weight : 155.15 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The keto and ester groups enhance its ability to bind to these targets, influencing various biochemical pathways. Research indicates that this compound may act as an enzyme inhibitor or modulator of receptor activity, leading to physiological effects relevant in therapeutic contexts.

Enzyme Inhibition

Studies have shown that Methyl 2-oxo-5,6-dihydropyridine derivatives can inhibit enzymes involved in critical metabolic pathways. For instance, they have been investigated for their role in inhibiting calcium channel activity, which is significant in cardiovascular health and neurological functions .

Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Preliminary studies indicate that it may influence neurotransmitter systems, particularly through modulation of glutamate receptors .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate | Dihydropyrimidine | Anticonvulsant properties |

| Ethyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate | Dihydropyridine | Calcium channel blocker |

| tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate | Dihydropyridine | Enzyme inhibition |

Study on Enzyme Inhibition

A study published in MDPI examined the inhibition of calcium channels by dihydropyridine derivatives. The results indicated that Methyl 2-oxo derivatives could effectively block calcium influx in vascular smooth muscle cells, suggesting a mechanism for managing hypertension .

Neuropharmacological Assessment

In a neuropharmacological assessment of related compounds, it was found that certain dihydropyridines exhibit selective modulation of metabotropic glutamate receptors (mGluRs), which are implicated in various CNS disorders. These findings support the hypothesis that Methyl 2-oxo derivatives may also possess similar properties .

Q & A

Q. What are the common synthetic routes for Methyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate?

The compound is typically synthesized via cyclization or condensation reactions. For example:

- Hantzsch Dihydropyridine Synthesis : Condensation of aldehydes, β-keto esters (e.g., methyl acetoacetate), and ammonia derivatives in ethanol under reflux .

- Intramolecular Cyclization : Starting from Garner’s aldehyde, diastereoselective nucleophilic addition followed by cyclization can yield dihydropyridine carboxylates. This method emphasizes stereochemical control .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(dppf)Cl₂) with boronic ester intermediates. For example, tert-butyl analogs are synthesized via coupling with aryl halides in dioxane/water at 80°C .

Q. Key Considerations :

- Solvent choice (ethanol, dioxane) impacts reaction efficiency.

- Catalysts (Pd-based) and bases (Cs₂CO₃, K₂CO₃) are critical for cross-coupling yields.

Q. What spectroscopic methods are used to characterize this compound?

- ¹H/¹³C NMR : Peaks for the methyl ester (~δ 3.7 ppm for OCH₃), dihydropyridine ring protons (δ 2.3–6.5 ppm), and carbonyl groups (δ 160–180 ppm) .

- LCMS : Molecular ion peaks ([M+H]⁺) and fragmentation patterns confirm molecular weight and purity. For example, tert-butyl analogs show [M+H]⁺ at m/z 204.9 .

- IR Spectroscopy : Stretching vibrations for ester C=O (~1700 cm⁻¹) and amide N-H (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound derivatives be achieved?

- Diastereoselective Nucleophilic Addition : Use chiral auxiliaries or catalysts to control stereochemistry. For example, (5R,6S)-configured derivatives are synthesized via stereoselective addition to Garner’s aldehyde, achieving >95% diastereomeric excess .

- Chiral Resolution : Enzymatic or chromatographic separation of racemic mixtures.

Q. Challenges :

Q. How do reaction conditions influence yields in cross-coupling reactions involving this compound?

Comparative data from tert-butyl analogs highlight critical factors:

| Condition | Yield | Reference |

|---|---|---|

| Pd(dppf)Cl₂, Cs₂CO₃, 80°C | 68–86% | |

| Pd(dppf)Cl₂·CH₂Cl₂, 100°C | 13% | |

| K₃PO₄, THF/H₂O, 75°C | 77% |

Q. Key Insights :

Q. How can contradictions in reported reaction outcomes be resolved?

Discrepancies in yields or product purity often arise from:

Q. Methodological Recommendations :

- Validate substrate purity via LCMS before use.

- Screen catalyst/base combinations systematically.

Q. What are the applications of this compound in medicinal chemistry?

- Intermediate for Polyhydroxypiperidines : Used to synthesize 1-deoxynojirimycin analogs via functionalization of the dihydropyridine ring .

- Calcium Channel Blocker Scaffolds : Structural analogs (e.g., nifedipine) are studied for cardiovascular activity, though direct biological data for the methyl ester derivative are limited .

Q. Research Gaps :

- Limited in vivo studies on the methyl ester variant; most data are extrapolated from tert-butyl analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.